Pyrido[2,3-d]pyridazine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system consisting of pyridine and pyridazine rings, which are known for their diverse biological activities. This compound and its derivatives have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyridazine-5,8-dione typically involves the annulation of the 2-pyridone pattern. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce reduced derivatives with altered electronic properties .
Scientific Research Applications
Pyrido[2,3-d]pyridazine-5,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and anticancer research.
Medicine: this compound derivatives have shown promise as therapeutic agents for various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have elucidated the structural features that enable this dual inhibition of COX-1 and COX-2 .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrido[2,3-d]pyrimidine: Another fused ring system with similar structural features.
Uniqueness
Pyrido[2,3-d]pyridazine-5,8-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
91533-15-2 |
---|---|
Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
pyrido[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C7H3N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H |
InChI Key |
ZMTNWEPNFQMNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=NC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.